

# An In-depth Technical Guide to the Solubility of Triredisol

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## Compound of Interest

Compound Name:	Triredisol
CAS No.:	76773-81-4
Cat. No.:	B1683672

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## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Triredisol**. **Triredisol** is a combination product consisting of three water-soluble B vitamins: Methylcobalamin (Vitamin B12), Thiamine Hydrochloride (Vitamin B1), and Pyridoxine Hydrochloride (Vitamin B6). Understanding the solubility of this formulation and its individual active pharmaceutical ingredients (APIs) is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data from various sources, details standardized experimental protocols for solubility determination, and provides a visualization of the key metabolic pathways in which these vitamins participate. All data is presented to aid researchers, scientists, and drug development professionals in their work with this vitamin combination.

## Introduction to Triredisol and its Components

**Triredisol** is a formulation containing a synergistic combination of three essential neurotropic vitamins. While "**Triredisol**" is a product name for a specific mixture, its solubility profile is

governed by the physicochemical properties of its individual components:

- Methylcobalamin (MeCbl): An active coenzyme form of Vitamin B12. It is a complex organometallic compound containing a cobalt atom. It appears as dark red crystals or a crystalline powder.
- Thiamine Hydrochloride (Vitamin B1 HCl): The hydrochloride salt of Vitamin B1. It is a white or substantially white crystalline powder or colorless crystal.
- Pyridoxine Hydrochloride (Vitamin B6 HCl): The hydrochloride salt of Vitamin B6. It is a white or almost white crystalline powder.

The solubility of the combined product, **Triredisol**, is reported to be soluble in Dimethyl sulfoxide (DMSO). However, for development purposes, a detailed understanding of each component's solubility in a range of aqueous and organic solvents is essential. It should be noted that the solubility of the mixture may differ from the individual components due to potential intermolecular interactions.

## Quantitative Solubility Data

The following tables summarize the quantitative and qualitative solubility data for each active pharmaceutical ingredient in **Triredisol**. Data has been aggregated from various chemical and pharmaceutical datasheets.

### Table 2.1: Solubility of Methylcobalamin (C<sub>63</sub>H<sub>91</sub>CoN<sub>13</sub>O<sub>14</sub>P)

Solvent	Solubility Value	Qualitative Description	Temperature	Citation(s)
Dimethyl Sulfoxide (DMSO)	≥ 53.5 mg/mL	Soluble	Not Specified	[1]
Dimethyl Sulfoxide (DMSO)	100 mg/mL (74.38 mM)	Soluble	Not Specified	[2]
Dimethyl Sulfoxide (DMSO)	16.32 mg/mL (12.14 mM)	Soluble	Not Specified	[3]
Dimethyl Sulfoxide (DMSO)	5 mg/mL	Soluble	Not Specified	[4]
Ethanol (EtOH)	~3 mg/mL	Soluble	Not Specified	[4]
Ethanol (EtOH)	≥ 2.75 mg/mL (with ultrasonic)	Slightly Soluble	Not Specified	[1]
Dimethyl Formamide (DMF)	~2 mg/mL	Soluble	Not Specified	[4]
Water	Insoluble	Insoluble	Not Specified	[1]
Water	Sparingly Soluble	Sparingly Soluble	Not Specified	[5]
PBS (pH 7.2)	~3 mg/mL	Soluble	Not Specified	[4]
Acetonitrile	Practically Insoluble	Practically Insoluble	Not Specified	[5]

**Table 2.2: Solubility of Thiamine Hydrochloride (C<sub>12</sub>H<sub>18</sub>Cl<sub>2</sub>N<sub>4</sub>OS)**

Solvent	Solubility Value	Qualitative Description	Temperature	Citation(s)
Water	1 g/mL (1000 g/L)	Easily Soluble / Very Soluble	20°C	[6][7][8]
Water	100 mg/mL	Soluble	Not Specified	[9]
Glycerol	1 g/18 mL (~55.6 mg/mL)	Soluble	Not Specified	[7][10]
Ethanol (95%)	1 g/100 mL (10 mg/mL)	Soluble	Not Specified	[7][10]
Methanol	-	Very Soluble	Not Specified	[7]
Propylene Glycol	-	Soluble	Not Specified	[7][10]
Diethyl Ether	-	Insoluble	Not Specified	[7][8]
Chloroform	-	Insoluble	Not Specified	[7][8]
Benzene	-	Insoluble	Not Specified	[7][10]
Dimethylsulfoxide (DMSO)	-	Soluble	Not Specified	[11]

**Table 2.3: Solubility of Pyridoxine Hydrochloride (C<sub>8</sub>H<sub>12</sub>ClNO<sub>3</sub>)**

Solvent	Solubility Value	Qualitative Description	Temperature	Citation(s)
Water	200 mg/mL	Freely Soluble	Not Specified	[12]
Water	220 mg/mL	Freely Soluble	Not Specified	[13]
Water	≥ 50 mg/mL (243.14 mM)	Soluble	Not Specified	[14]
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL (243.14 mM)	Soluble	Not Specified	[14]
Dimethyl Sulfoxide (DMSO)	41 mg/mL (199.37 mM)	Soluble	Not Specified	[15]
Ethanol	8.5 mg/mL	Slightly Soluble	Not Specified	[12][16]
Ether	-	Insoluble	Not Specified	[17]
Chloroform	-	Insoluble	Not Specified	[18]

## Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of pharmaceutical characterization. Standardized methods ensure reproducibility and comparability of data. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.

### OECD Test Guideline 105: Water Solubility

This guideline presents two primary methods for determining the water solubility of pure substances.[18]

- **Flask Method:** This method is suitable for substances with solubilities above  $10^{-2}$  g/L.
  - **Principle:** An excess amount of the solid test substance is agitated in water at a constant temperature until equilibrium is reached.

- Apparatus: Constant temperature bath, flasks with stoppers, analytical balance, centrifuge, and a suitable analytical system for quantification (e.g., HPLC, UV-Vis spectroscopy).
- Procedure: a. Add an excess of the solid API to a flask containing a known volume of purified water (or a relevant buffer). b. Seal the flask and place it in a constant temperature shaker bath (e.g.,  $37 \pm 1$  °C for biopharmaceutical relevance) for a predetermined time. Preliminary tests are recommended to establish the time required to reach equilibrium (e.g., 24-48 hours). c. After equilibration, allow the suspension to sediment. If necessary, centrifuge the sample at a controlled temperature to separate the solid phase. d. Carefully withdraw an aliquot of the supernatant for analysis. e. Determine the concentration of the API in the supernatant using a validated, stability-indicating analytical method like HPLC. f. Perform at least three replicate experiments.
- Column Elution Method: This method is suitable for substances with solubilities below  $10^{-2}$  g/L.
  - Principle: A column is packed with the test substance (or an inert support material coated with the substance). Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

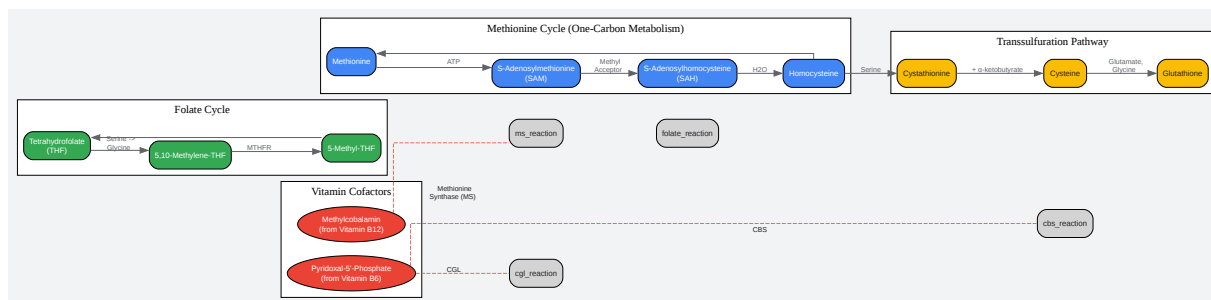
## USP General Chapter <1236>: Saturation Shake-Flask Method

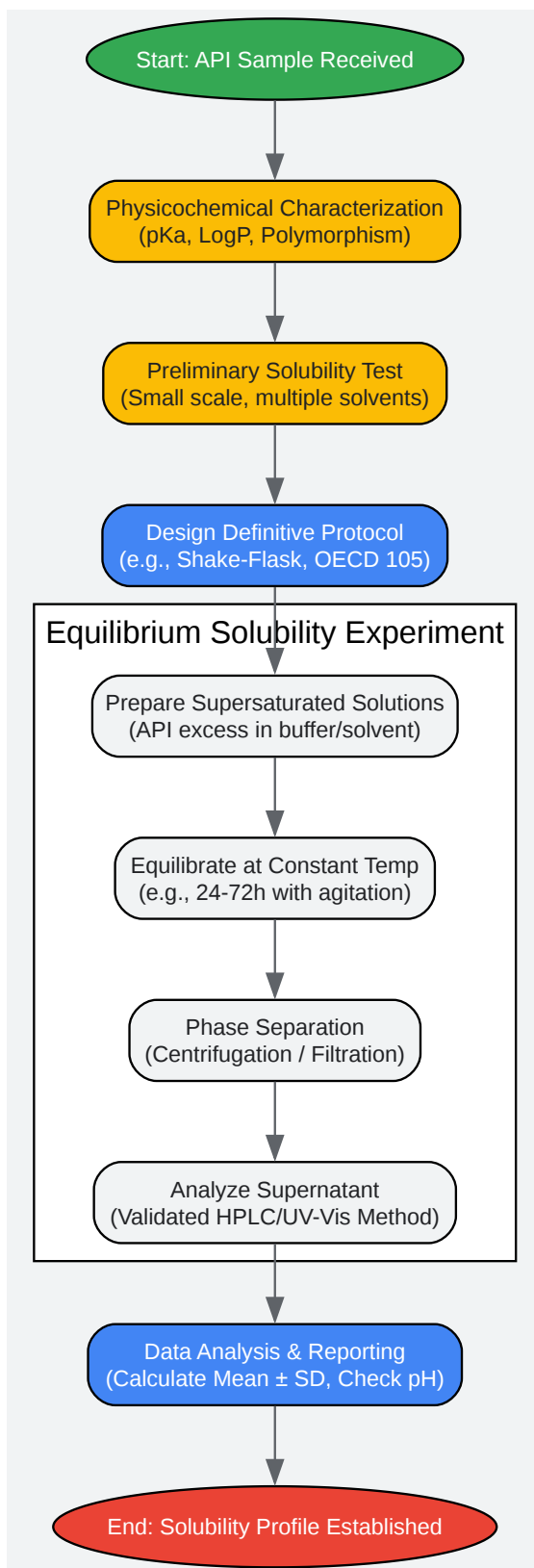
The United States Pharmacopeia (USP) also describes the shake-flask method, which is widely accepted for regulatory purposes.

- Objective: To determine the thermodynamic equilibrium solubility of an API.
- Procedure: a. Prepare the sample by adding an excess of the solid API to a stoppered flask or vial containing the desired solvent medium (e.g., pH-adjusted buffers). b. Ensure sufficient solid is present to maintain a suspension throughout the experiment. c. Agitate the flasks at a constant temperature for a sufficient duration to achieve equilibrium. d. Separate the solid and liquid phases via centrifugation or filtration. e. Quantify the concentration of the dissolved API in the clear supernatant. f. Verify the pH of the saturated solution at the end of the experiment, as it can be altered by the dissolution of acidic or basic compounds.

## Visualization of Metabolic Pathways

The therapeutic efficacy of **Triedisol** is derived from the roles its component vitamins play as essential cofactors in critical metabolic pathways. The diagram below illustrates the intersection of One-Carbon Metabolism and the Transsulfuration Pathway, highlighting the specific roles of Methylcobalamin (as a cofactor for Methionine Synthase) and Pyridoxine (in its active form, Pyridoxal 5'-phosphate, as a cofactor for CBS and CGL).





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